2-thiophen-2-yl-1H-imidazole

Overview

Description

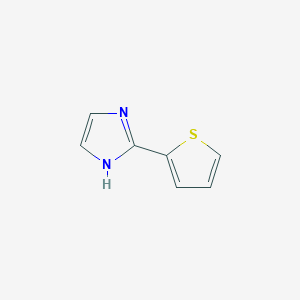

“2-thiophen-2-yl-1H-imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of “2-thiophen-2-yl-1H-imidazole” involves the cyclization of the corresponding α-thienyl nitrones in an alkaline medium . α-Thienyl nitrones are obtained by the reaction of N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol .Molecular Structure Analysis

The molecular structure of “2-thiophen-2-yl-1H-imidazole” consists of a five-membered imidazole ring attached to a five-membered thiophene ring . The molecular weight of this compound is 150.2 .Chemical Reactions Analysis

Imidazole compounds, including “2-thiophen-2-yl-1H-imidazole”, are known for their broad range of chemical and biological properties . They are involved in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

“2-thiophen-2-yl-1H-imidazole” is a solid compound that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Fluorescent Labeling Reagent

A novel application of 2-thiophen-2-yl-1H-imidazole derivatives is their use as fluorescent labeling reagents. For instance, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, a derivative of this compound, has been designed and synthesized for labeling fatty acids (C5–C30) successfully .

Synthesis of Therapeutic Compounds

Imidazole-containing compounds, including those with a thiophene moiety, have been synthesized and evaluated for their therapeutic potential against various cell lines such as MCF-7 and CaCo-2, indicating their potential in antitumor applications .

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. While specific studies on 2-thiophen-2-yl-1H-imidazole are not directly cited, the broader class of thiophene derivatives to which it belongs has been recognized for such activities .

Analgesic and Anti-inflammatory Uses

Similarly, thiophene derivatives have been reported to exhibit analgesic and anti-inflammatory properties. This suggests that 2-thiophen-2-yl-1H-imidazole could potentially be explored for such applications given its structural relation to thiophene .

Antihypertensive Properties

Thiophene derivatives have also been studied for their antihypertensive effects. This opens up another potential area of application for 2-thiophen-2-yl-1H-imidazole in medical research related to blood pressure regulation .

Material Science Applications

In material science, thiophene derivatives have been utilized in the fabrication of light-emitting diodes (LEDs). The electronic properties of 2-thiophen-2-yl-1H-imidazole could make it a candidate for such applications .

Mechanism of Action

Target of Action

The primary target of 2-thiophen-2-yl-1H-imidazole is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

It is known that imidazole derivatives interact with their targets through various mechanisms, including inhibition of enzymes, modulation of ion channels, and interaction with receptors . The compound’s interaction with its target enzyme may result in changes in the intracellular levels of cyclic nucleotides, affecting various cellular processes .

Biochemical Pathways

These include pathways involved in cell proliferation, inflammation, and other cellular responses .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which may influence their bioavailability .

Result of Action

Based on the known effects of imidazole derivatives, it may have potential therapeutic effects such as anti-inflammatory, antitumor, and antimicrobial activities .

properties

IUPAC Name |

2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSJAUHCCPJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401615 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thiophen-2-yl-1H-imidazole | |

CAS RN |

136103-77-0 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

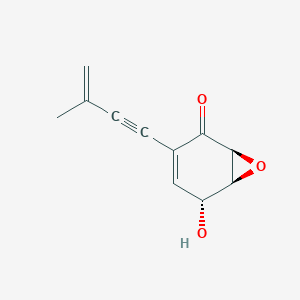

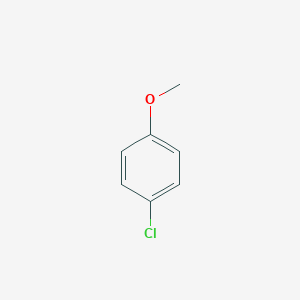

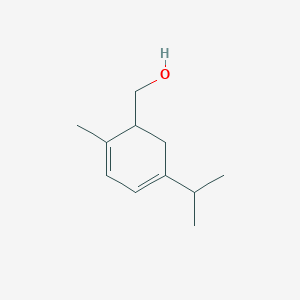

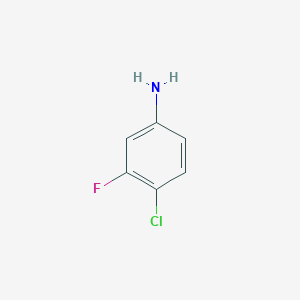

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the dihedral angles reported for (S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole?

A1: The dihedral angles between the central imidazole ring and the attached thienyl and phenyl substituents [] provide insights into the molecule's three-dimensional conformation. This information is crucial for understanding its potential interactions with other molecules, such as biological targets, and can inform further studies on structure-activity relationships.

Q2: What is ring-flip disorder, and why is it relevant in this study?

A2: Ring-flip disorder, observed in the thienyl ring of the compound [], refers to the dynamic flipping of the ring between two different conformations. Understanding the occupancy ratio of these conformations can be essential when considering the molecule's interactions and overall stability in different environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.